![molecular formula C28H47O5P B13656101 bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [(R)-hydroxy(2-methoxyphenyl)methyl]phosphonate](/img/structure/B13656101.png)
bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [(R)-hydroxy(2-methoxyphenyl)methyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [®-hydroxy(2-methoxyphenyl)methyl]phosphonate: is a complex organic compound primarily used in proteomics research. It has a molecular weight of 494.64 and is known for its unique structural properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [®-hydroxy(2-methoxyphenyl)methyl]phosphonate involves multiple steps, including the reaction of cyclohexyl derivatives with phosphonate reagents under controlled conditions. Specific details on the reaction conditions and catalysts used are proprietary and often vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production methods for this compound are typically scaled-up versions of laboratory synthesis, with optimizations for cost-effectiveness and efficiency. These methods often involve continuous flow reactors and advanced purification techniques to ensure high purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions
Bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [®-hydroxy(2-methoxyphenyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups attached to the cyclohexyl rings.
Reduction: Used to modify the phosphonate group.
Substitution: Commonly involves the replacement of the methoxy group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized phosphonates .
Aplicaciones Científicas De Investigación
Bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [®-hydroxy(2-methoxyphenyl)methyl]phosphonate is widely used in scientific research, particularly in:
Chemistry: As a reagent for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [®-hydroxy(2-methoxyphenyl)methyl]phosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [(S)-hydroxy(2-methoxyphenyl)methyl]phosphonate: A stereoisomer with similar properties but different biological activity.
Other phosphonate derivatives: Compounds with similar phosphonate groups but different cyclohexyl or phenyl substituents.
Uniqueness
The uniqueness of bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [®-hydroxy(2-methoxyphenyl)methyl]phosphonate lies in its specific stereochemistry and functional groups, which confer distinct reactivity and selectivity in various applications .
Propiedades
Fórmula molecular |
C28H47O5P |
|---|---|
Peso molecular |
494.6 g/mol |
Nombre IUPAC |
(R)-bis[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy]phosphoryl-(2-methoxyphenyl)methanol |
InChI |
InChI=1S/C28H47O5P/c1-18(2)22-14-12-20(5)16-26(22)32-34(30,28(29)24-10-8-9-11-25(24)31-7)33-27-17-21(6)13-15-23(27)19(3)4/h8-11,18-23,26-29H,12-17H2,1-7H3/t20-,21-,22+,23+,26-,27-,28-/m1/s1 |
Clave InChI |
CVSLFBUWMMJKHH-RGENOSLHSA-N |
SMILES isomérico |
C[C@@H]1CC[C@H]([C@@H](C1)OP(=O)([C@H](C2=CC=CC=C2OC)O)O[C@@H]3C[C@@H](CC[C@H]3C(C)C)C)C(C)C |
SMILES canónico |
CC1CCC(C(C1)OP(=O)(C(C2=CC=CC=C2OC)O)OC3CC(CCC3C(C)C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



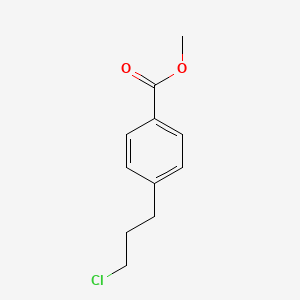

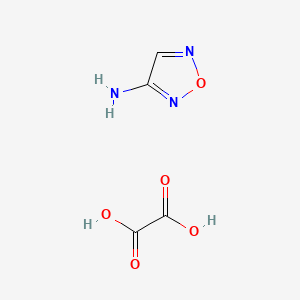

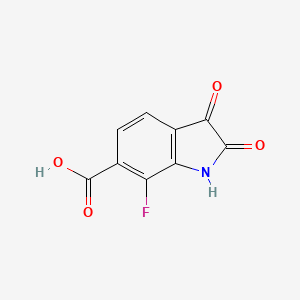
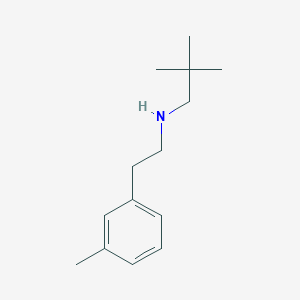
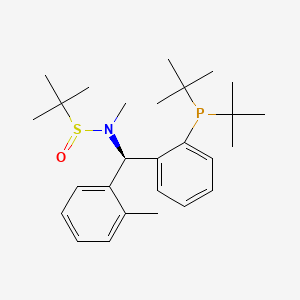
![4-Iodobenzo[d]thiazole](/img/structure/B13656063.png)
![(1S,3R,10S,11R,16R)-5,11,15,15-tetramethyl-2,7-dioxapentacyclo[8.8.0.0^{1,3.0^{4,8.0^{11,16]octadeca-4,8-dien-6-one](/img/structure/B13656069.png)

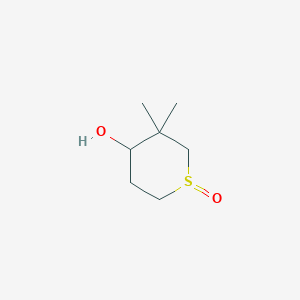
![1-[4-[2-[6-Amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]purin-9-yl]ethyl]piperidin-1-yl]-2-hydroxypropan-1-one](/img/structure/B13656086.png)
![[(4-Methoxyphenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13656090.png)
